potassium;2,3-dihydro-1,4-benzodioxin-6-yl(trifluoro)boranuide
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Overview
Description
Potassium;2,3-dihydro-1,4-benzodioxin-6-yl(trifluoro)boranuide is a chemical compound that features a benzodioxin ring system substituted with a trifluoroboranuide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium;2,3-dihydro-1,4-benzodioxin-6-yl(trifluoro)boranuide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with a trifluoroborane reagent in the presence of a potassium base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include dimethylformamide (DMF) and tetrahydrofuran (THF), and the reaction is often conducted at room temperature with stirring for several hours .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Potassium;2,3-dihydro-1,4-benzodioxin-6-yl(trifluoro)boranuide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The trifluoroboranuide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols in the presence of catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in a variety of functionalized benzodioxin compounds .
Scientific Research Applications
Potassium;2,3-dihydro-1,4-benzodioxin-6-yl(trifluoro)boranuide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of potassium;2,3-dihydro-1,4-benzodioxin-6-yl(trifluoro)boranuide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The trifluoroboranuide group can also participate in various chemical reactions, contributing to the compound’s reactivity and functionality .
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxin, 2,3-dihydro-: A related compound with similar structural features but without the trifluoroboranuide group.
N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-yl)benzenesulfonamides: Compounds with similar benzodioxin cores but different substituents, used in antibacterial and enzyme inhibition studies.
Uniqueness
Potassium;2,3-dihydro-1,4-benzodioxin-6-yl(trifluoro)boranuide is unique due to the presence of the trifluoroboranuide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H7BF3KO2 |
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Molecular Weight |
242.05 g/mol |
IUPAC Name |
potassium;2,3-dihydro-1,4-benzodioxin-6-yl(trifluoro)boranuide |
InChI |
InChI=1S/C8H7BF3O2.K/c10-9(11,12)6-1-2-7-8(5-6)14-4-3-13-7;/h1-2,5H,3-4H2;/q-1;+1 |
InChI Key |
FDUUAYPJFVFISM-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC2=C(C=C1)OCCO2)(F)(F)F.[K+] |
Origin of Product |
United States |
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